molecular formula C22H31NO2 B15280466 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate

2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate

Cat. No.: B15280466
M. Wt: 341.5 g/mol
InChI Key: RYNDKOOMQJQESC-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic structure . This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to further functionalization to introduce the phenylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate is unique due to its specific combination of a bicyclic structure with a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

[2-(2-bicyclo[2.2.1]heptanyl)-3,5-dimethylcyclohexyl] N-phenylcarbamate

InChI

InChI=1S/C22H31NO2/c1-14-10-15(2)21(19-13-16-8-9-17(19)12-16)20(11-14)25-22(24)23-18-6-4-3-5-7-18/h3-7,14-17,19-21H,8-13H2,1-2H3,(H,23,24)

InChI Key

RYNDKOOMQJQESC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)OC(=O)NC2=CC=CC=C2)C3CC4CCC3C4)C

Origin of Product

United States

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